Benzenesulfonamide
Overview
Description
Benzenesulfonamide is an organic compound with the molecular formula C₆H₇NO₂S. It is a sulfonamide derivative where a sulfonamide group is attached to a benzene ring. This compound is known for its applications in various fields, including medicinal chemistry, due to its ability to inhibit certain enzymes and its role as a building block in the synthesis of more complex molecules .
Scientific Research Applications
Benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: It serves as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: It is used in the study of enzyme inhibition, particularly carbonic anhydrase inhibitors, which are important in understanding metabolic processes.
Medicine: this compound derivatives are explored for their potential as anticancer, antimicrobial, and antiviral agents. .
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of benzenesulfonamide primarily involves the inhibition of enzymes. For instance, it inhibits carbonic anhydrase by binding to the active site of the enzyme, thereby preventing the conversion of carbon dioxide to bicarbonate. This inhibition affects various physiological processes, including respiration and acid-base balance .
Similar Compounds:
Sulfanilamide: Another sulfonamide with similar enzyme inhibitory properties.
Methanesulfonamide: A simpler sulfonamide with different reactivity.
Toluenesulfonamide: A derivative with a methyl group on the benzene ring, affecting its chemical properties.
Uniqueness: this compound is unique due to its specific structure that allows it to interact with a wide range of biological targets. Its ability to form stable derivatives makes it a versatile compound in both research and industrial applications .
Safety and Hazards
Benzenesulfonamide is stable under normal conditions of use . Avoid contact with strong oxidizing agents and strong acids . Containers may burst if heated or pressurized . Heating to decomposition may release carbon monoxide, carbon dioxide, nitrogen oxides, and sulfur oxides . Avoid heat, open flames, and other potential sources of ignition .
Future Directions
A tunable pair electrochemical strategy for the synthesis of new benzenesulfonamide derivatives has been developed . This could open up new possibilities for the development of this compound-based pharmaceuticals.
Relevant Papers
Several papers have been published on the topic of this compound. For example, a paper titled “Design, Synthesis, and Mechanism Study of this compound-containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities” was published in the Journal of Medicinal Chemistry . Another paper titled “Sulfonamide drugs: structure, antibacterial property, toxicity, and analytical methods” was published in the Journal of Biomedical Materials Research .
Biochemical Analysis
Biochemical Properties
Benzenesulfonamide has been found to interact with various enzymes and proteins, notably carbonic anhydrase IX (CA IX) . This interaction is significant as CA IX is overexpressed in many solid tumors .
Cellular Effects
This compound derivatives have shown significant inhibitory effects against cancer cell lines . They influence cell function by causing changes in gene expression, leading to uncontrolled cell proliferation and tumor hypoxia .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, particularly CA IX . It inhibits CA IX, leading to changes in gene expression and cellular metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound on cellular function have been observed over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . High doses may have toxic or adverse effects, while lower doses may exhibit threshold effects .
Metabolic Pathways
This compound is involved in metabolic pathways, interacting with enzymes such as CA IX . Its effects on metabolic flux or metabolite levels are areas of active investigation .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are complex processes that involve various transporters and binding proteins .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are areas of active investigation . It may involve targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzenesulfonamide can be synthesized through several methods. One common approach involves the reaction of benzenesulfonyl chloride with ammonia or an amine. The reaction typically proceeds as follows: [ \text{C}_6\text{H}_5\text{SO}_2\text{Cl} + \text{NH}_3 \rightarrow \text{C}_6\text{H}_5\text{SO}_2\text{NH}_2 + \text{HCl} ] This reaction is usually carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed .
Industrial Production Methods: In industrial settings, this compound is produced on a larger scale using similar methods but with optimized conditions to increase yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality this compound .
Chemical Reactions Analysis
Types of Reactions: Benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonamide group is replaced by other nucleophiles.
Oxidation and Reduction: this compound can be oxidized or reduced under specific conditions to form different products.
Condensation Reactions: It can react with aldehydes or ketones to form Schiff bases.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed:
Oxidation: Sulfonic acids or sulfonates.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted sulfonamides.
Properties
{ "Design of the Synthesis Pathway": "The synthesis of Benzenesulfonamide involves the reaction of Benzenesulfonyl chloride with Ammonia.", "Starting Materials": [ "Benzenesulfonyl chloride", "Ammonia" ], "Reaction": [ "Add Benzenesulfonyl chloride dropwise to a solution of Ammonia in a suitable solvent like water or ethanol.", "The reaction mixture is then stirred at room temperature for a specific time.", "The product is then isolated by filtration and washed with a suitable solvent like water or ethanol to remove any impurities.", "The resulting solid is then dried under vacuum to obtain pure Benzenesulfonamide." ] } | |
98-10-2 | |
Molecular Formula |
C6H7NO2S |
Molecular Weight |
157.19 g/mol |
IUPAC Name |
benzenesulfonimidic acid |
InChI |
InChI=1S/C6H7NO2S/c7-10(8,9)6-4-2-1-3-5-6/h1-5H,(H2,7,8,9) |
InChI Key |
KHBQMWCZKVMBLN-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)S(=O)(=O)N |
Canonical SMILES |
C1=CC=C(C=C1)S(=N)(=O)O |
melting_point |
151.0 °C |
98-10-2 | |
physical_description |
White to cream odorless crystalline powder; [Alfa Aesar MSDS] |
Pictograms |
Irritant |
Related CAS |
18522-93-5 (mono-hydrochloride salt) |
synonyms |
enzenesulfonamide benzenesulfonamide monosodium salt |
vapor_pressure |
0.000894 [mmHg] |
Origin of Product |
United States |
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Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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